molecular formula C14H12N2O4 B14345292 Benzoic acid, 2-[(3-methylphenyl)amino]-3-nitro- CAS No. 103942-95-6

Benzoic acid, 2-[(3-methylphenyl)amino]-3-nitro-

Cat. No.: B14345292
CAS No.: 103942-95-6
M. Wt: 272.26 g/mol
InChI Key: WRONORWVPRRIOM-UHFFFAOYSA-N
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Description

Benzoic acid, 2-[(3-methylphenyl)amino]-3-nitro- is an organic compound with a complex structure that includes a benzoic acid core substituted with a 3-methylphenylamino group and a nitro group. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 2-[(3-methylphenyl)amino]-3-nitro- typically involves the nitration of benzoic acid derivatives followed by amination. One common method includes the nitration of 3-methylbenzoic acid to introduce the nitro group, followed by the reaction with aniline derivatives to form the desired compound .

Industrial Production Methods

Industrial production of this compound often involves continuous flow microreactor systems to optimize reaction conditions and improve yield. These systems allow for precise control over reaction parameters, leading to higher efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-[(3-methylphenyl)amino]-3-nitro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, sulfuric acid for nitration, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to ensure optimal reaction rates and yields .

Major Products

The major products formed from these reactions include amino derivatives, substituted benzoic acids, and various other functionalized aromatic compounds .

Scientific Research Applications

Benzoic acid, 2-[(3-methylphenyl)amino]-3-nitro- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzoic acid, 2-[(3-methylphenyl)amino]-3-nitro- involves its interaction with specific molecular targets and pathways. It is known to inhibit the synthesis of prostaglandins by blocking the cyclooxygenase (COX) pathway, which plays a crucial role in inflammation and pain. Additionally, it promotes the degradation of essential transcription factors, leading to apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid, 2-[(3-methylphenyl)amino]-3-nitro- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry .

Properties

CAS No.

103942-95-6

Molecular Formula

C14H12N2O4

Molecular Weight

272.26 g/mol

IUPAC Name

2-(3-methylanilino)-3-nitrobenzoic acid

InChI

InChI=1S/C14H12N2O4/c1-9-4-2-5-10(8-9)15-13-11(14(17)18)6-3-7-12(13)16(19)20/h2-8,15H,1H3,(H,17,18)

InChI Key

WRONORWVPRRIOM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC2=C(C=CC=C2[N+](=O)[O-])C(=O)O

Origin of Product

United States

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